Methergine
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Overview
Description
Methergine, also known as methylergometrine, is a medication belonging to the ergoline and lysergamide groups. It is primarily used as an oxytocic agent in obstetrics to prevent or control excessive bleeding following childbirth and spontaneous or elective abortion. Additionally, it aids in the expulsion of retained products of conception after a missed abortion and helps deliver the placenta after childbirth . This compound is also used in the treatment of migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methergine is a semi-synthetic ergot alkaloid. The synthesis involves the modification of natural ergot alkaloids, specifically ergonovine. The process includes the addition of a hydroxymethyl group to the ergonovine structure, resulting in methylergometrine .
Industrial Production Methods: Industrial production of this compound involves the extraction of ergot alkaloids from the ergot fungus, followed by chemical modification to produce methylergometrine. The compound is then purified and formulated into tablets or injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Methergine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced derivatives of this compound .
Scientific Research Applications
Methergine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: this compound is used to study the effects of ergot alkaloids on smooth muscle contraction and receptor binding.
Medicine: It is extensively used in obstetrics to manage postpartum hemorrhage and in the treatment of migraines.
Industry: this compound is used in the pharmaceutical industry for the production of medications to control uterine bleeding
Mechanism of Action
Methergine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor. The resultant uterotonic effect shortens the third stage of labor and reduces blood loss . Additionally, this compound’s effects are influenced by its partial agonist or antagonist actions at adrenergic, dopaminergic, and tryptaminergic receptors .
Comparison with Similar Compounds
Ergonovine: Another ergot alkaloid used for similar purposes in obstetrics.
Methysergide: Used in the treatment of migraines, similar to Methergine.
Lysergic Acid Diethylamide (LSD): Shares structural similarities but is primarily known for its psychedelic effects.
Uniqueness: this compound is unique due to its specific application in obstetrics for controlling postpartum hemorrhage and its dual role in treating migraines. Unlike other ergot alkaloids, this compound has a well-defined role in managing uterine atony and hemorrhage, making it an essential medication in obstetric care .
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRKDKAWYKMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859203 |
Source
|
Record name | Isomethergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54808-91-2 |
Source
|
Record name | Isomethergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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